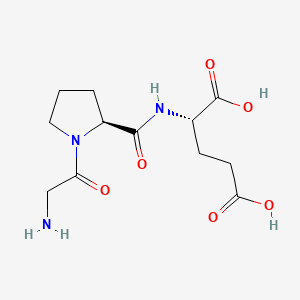

Gly-Pro-Glu

Description

Neuren Pharmaceuticals was developing Glypromate (glycine-proline glutamate), a naturally occurring small-molecule neuroprotectant derived from IGF-1 which inhibits caspase III dependent apoptosis, for the potential treatment of neurodegenerative diseases by IV infusion. In December 2008, the company discontinued further development of the drug after it failed to show an observable effect.

Gly-Pro-Glu is a Protein drug.

N-terminal cleavage product of IGF-1; has neuroprotective activity

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c13-6-9(16)15-5-1-2-8(15)11(19)14-7(12(20)21)3-4-10(17)18/h7-8H,1-6,13H2,(H,14,19)(H,17,18)(H,20,21)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGBXTYGTKWGAT-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186038 | |

| Record name | Glycyl-prolyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32302-76-4 | |

| Record name | Glycyl-prolyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032302764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glypromate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycyl-prolyl-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYPROMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYK4RVV5LS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Gly-Pro-Glu (GPE) Signaling Pathways in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Pro-Glu (GPE), the N-terminal fragment of Insulin-like Growth Factor-1 (IGF-1), has emerged as a significant neuroactive molecule with potential therapeutic applications in a range of neurological disorders.[1] Unlike its parent molecule, GPE can cross the blood-brain barrier and exerts its effects through distinct signaling pathways, primarily involving the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the core signaling cascades initiated by GPE in neuronal cells. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Gly-Pro-Glu (GPE) is an endogenous tripeptide cleaved from the N-terminus of IGF-1.[1] While initially considered an inactive byproduct, research has revealed its potent neuroprotective and neuromodulatory functions.[2] GPE has demonstrated therapeutic potential in preclinical models of neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease.[1] Its mechanism of action is independent of IGF-1 receptors and is primarily mediated through its interaction with ionotropic glutamate receptors, particularly the NMDA receptor.[2][3] This guide will delve into the molecular mechanisms of GPE signaling, providing a technical resource for the scientific community.

Core Signaling Pathways of Gly-Pro-Glu

The primary signaling pathway initiated by GPE in neuronal cells is through its interaction with the NMDA receptor, a ligand-gated ion channel crucial for synaptic plasticity and neuronal communication.

Interaction with the NMDA Receptor

GPE acts as a weak agonist at the glutamate-binding site of the NMDA receptor.[2][4] This interaction is dose-dependent and leads to the opening of the ion channel, allowing for an influx of Ca²⁺ into the neuron. This calcium influx is a critical event that triggers a cascade of downstream signaling events. High concentrations of GPE have been shown to evoke inward currents in hippocampal neurons, which are blocked by NMDA receptor antagonists, confirming its action at this receptor.[2]

Below is a diagram illustrating the initial interaction of GPE with the NMDA receptor.

Downstream Signaling Cascades

The influx of Ca²⁺ following GPE-mediated NMDA receptor activation triggers several downstream signaling pathways, including the activation of key protein kinases.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Glutamatergic stimulation, including that from NMDA receptor activation, is known to activate the ERK pathway in a calcium-dependent manner.[5][6] Studies have shown that GPE can regulate the activation of the ERK and PI3K pathways through NMDA receptor activation, which is linked to the proliferation and survival of neural stem cells.[1] Interestingly, in a mouse model of Down's syndrome, GPE was found to reduce the activation of ERK and p38 MAPK in hippocampal cells.[1] This suggests that GPE's effect on the MAPK/ERK pathway may be context-dependent.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that promotes cell survival and inhibits apoptosis. GPE has been shown to mimic the effects of IGF-1 by increasing Akt activation, although it does not bind to the IGF-1 receptor.[1] This activation is likely a downstream consequence of NMDA receptor-mediated signaling.

The cAMP response element-binding protein (CREB) is a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. NMDA receptor-mediated calcium influx is a known activator of CREB phosphorylation.[7] While direct evidence for GPE-induced CREB activation is still emerging, it is a highly probable downstream event given its mechanism of action through the NMDA receptor.

The following diagram illustrates the downstream signaling pathways activated by GPE.

Neuromodulatory Effects

GPE has been shown to modulate the release of key neurotransmitters, which likely contributes to its neuroprotective and cognitive-enhancing effects.

Acetylcholine and Dopamine Release

Early studies demonstrated that GPE potentiates the potassium-induced release of acetylcholine from rat cortical slices and, to a lesser extent, dopamine from the striatum. This effect on acetylcholine release appears to be independent of NMDA receptor antagonism, suggesting the involvement of other, yet to be fully elucidated, mechanisms.

Quantitative Data

The following tables summarize the available quantitative data on GPE's effects in neuronal cells. Further research is needed to establish a more complete quantitative profile.

| Parameter | Value | Cell Type/Model | Reference |

| NMDA Receptor Activation | |||

| Inward Current (at 30 µM GPE) | 4.7 ± 2.5 pA | Hippocampal Neurons | [2] |

| Inward Current (at 500 µM GPE) | 114.6 ± 18.3 pA | Hippocampal Neurons | [2] |

| Neurotransmitter Release | |||

| Acetylcholine Release | Potentiation | Rat Cortical Slices | |

| Dopamine Release | Mild Increase | Rat Striatum |

| Parameter | EC₅₀/IC₅₀/Kₔ | Method | Reference |

| Binding Affinities | |||

| NMDA Receptor | Not yet determined | Radioligand Binding |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying GPE signaling in neuronal cells.

Radioligand Binding Assay for NMDA Receptor

This protocol is designed to determine the binding affinity of GPE for the NMDA receptor in neuronal membranes.

-

Membrane Preparation:

-

Homogenize cultured neuronal cells or brain tissue (e.g., hippocampus, cortex) in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, incubate neuronal membranes with increasing concentrations of radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) in the presence or absence of varying concentrations of unlabeled GPE.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled ligand) from total binding.

-

Determine the Kᵢ value for GPE from competition binding curves using the Cheng-Prusoff equation.

-

The following diagram outlines the workflow for the radioligand binding assay.

In Vitro Neuroprotection Assay

This protocol assesses the ability of GPE to protect neuronal cells from excitotoxicity.

-

Cell Culture:

-

Plate primary neuronal cultures (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

-

Allow cells to differentiate and mature.

-

-

Treatment:

-

Pre-treat the neuronal cultures with various concentrations of GPE for a specified duration.

-

Induce excitotoxicity by exposing the cells to a high concentration of an excitotoxin, such as NMDA or glutamate.

-

Include control wells with no treatment, GPE alone, and excitotoxin alone.

-

-

Viability Assessment:

-

After the treatment period, assess cell viability using a standard method such as the MTT assay, LDH release assay, or live/dead staining with fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1).

-

For the MTT assay, incubate cells with MTT solution, then solubilize the formazan crystals and measure absorbance.

-

For the LDH assay, collect the culture medium and measure the activity of lactate dehydrogenase released from damaged cells.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the dose-response relationship for GPE-mediated neuroprotection.

-

Acetylcholine Release Assay from Brain Slices

This protocol measures the effect of GPE on acetylcholine release from brain tissue.

-

Brain Slice Preparation:

-

Acutely prepare brain slices (e.g., 300-400 µm thick) from the cortex of a rodent model using a vibratome.

-

Maintain the slices in oxygenated artificial cerebrospinal fluid (aCSF).

-

-

Neurotransmitter Release:

-

Pre-incubate the brain slices with [³H]-choline to label the acetylcholine stores.

-

Transfer the slices to a superfusion chamber and perfuse with aCSF.

-

Stimulate acetylcholine release by depolarizing the neurons with a high concentration of potassium chloride (KCl) in the perfusion buffer.

-

Collect fractions of the superfusate at regular intervals.

-

Perform the stimulation in the presence and absence of GPE.

-

-

Quantification:

-

Measure the radioactivity in each collected fraction using a scintillation counter to determine the amount of [³H]-acetylcholine released.

-

-

Data Analysis:

-

Calculate the fractional release of acetylcholine for each condition.

-

Compare the KCl-stimulated release in the presence and absence of GPE to determine its modulatory effect.

-

Conclusion

Gly-Pro-Glu is a promising neuroactive peptide that exerts its effects in neuronal cells primarily through the activation of the NMDA receptor and subsequent downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. Its ability to modulate neurotransmitter release further highlights its potential as a therapeutic agent for a variety of neurological conditions. The experimental protocols outlined in this guide provide a framework for further investigation into the precise molecular mechanisms of GPE action. A more detailed understanding of its signaling pathways and a comprehensive quantitative characterization of its interactions are crucial for the development of GPE-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuroprotective activity of GPE tripeptide analogues does not correlate with glutamate receptor binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERK/MAPK Signaling Is Required for Pathway-Specific Striatal Motor Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of MAP kinase in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. L-Type Ca2+ Channels Are Essential for Glutamate-Mediated CREB Phosphorylation and c-fos Gene Expression in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of Gly-Pro-Glu (GPE) Analogs

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), which is naturally cleaved in the brain.[1][2] It has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases and brain injury, including Huntington's, Parkinson's, and Alzheimer's diseases, as well as hypoxic-ischemic brain injury.[1][2][3] Unlike its parent molecule, IGF-1, GPE does not bind to the IGF-1 receptor and lacks growth-promoting effects.[1] Its mechanism of action is believed to involve the modulation of glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor.[1][4][5] However, the therapeutic potential of native GPE is limited by its poor pharmacokinetic profile, including low metabolic stability.[2][6] This has driven extensive research into the development of GPE analogs with improved stability and efficacy. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of GPE analogs, details key experimental protocols, and visualizes the associated biological pathways.

Core Structure-Activity Relationships (SAR)

The neuroprotective activity and receptor affinity of GPE are highly dependent on the specific stereochemistry and chemical nature of its three amino acid residues and the integrity of its peptide backbone.

Position 1: Glycine (Gly)

The N-terminal glycine residue plays a role in potentiating the binding of GPE to the NMDA receptor.[1][5] While less explored than modifications at the Pro and Glu positions, its presence is considered important for the molecule's overall activity.

Position 2: Proline (Pro)

The proline residue is a critical determinant of GPE's biological activity. Modifications to the pyrrolidine ring of proline have significant effects on NMDA receptor binding and neuroprotection.

-

Ring Puckering: The conformation of the proline ring is a key factor.[1][7] Analogs designed to favor specific puckering have shown altered activity.

-

Cis/Trans Isomerism: Interestingly, the preference for cis or trans rotamers around the Gly-Pro peptide bond does not appear to be crucial for the interaction with the NMDA receptor complex or for the resulting biological responses.[1][7] For instance, analogs with a high preference for the trans conformation and others that mainly adopt a cis conformation have been shown to have very similar binding affinities.[1]

-

Substitutions: The introduction of substituents on the proline ring has been explored to enhance stability and modulate activity.[3]

Position 3: Glutamic Acid (Glu)

The C-terminal glutamate residue is essential for the binding of GPE to the NMDA receptor.[1][5]

-

Carboxylate Group: The side-chain carboxylate group of glutamate is a primary point of interaction with the receptor.

-

Stereochemistry: The stereochemistry of the glutamate residue is crucial. The L-configuration is preferred, as the H-Gly-Pro-D-Glu-OH diastereoisomer shows no significant inhibition of L-[3H]glutamate binding.[1]

-

Chain Length: Modifications to the side chain length, such as replacing glutamate with aspartate, can impact binding affinity.

Peptide Backbone Modifications

To overcome the poor metabolic stability of GPE (plasma half-life of approximately 30 minutes), analogs with modified peptide bonds have been synthesized.[6]

-

Pseudopeptides: The introduction of an aminomethylene unit [CH2-NH] as an isostere for the amide bond has been a successful strategy.[6] These pseudotripeptides (e.g., GPE1, GPE2, GPE3) exhibit significantly higher half-lives (t1/2 > 4 hours) in human plasma while retaining or even enhancing biological activity.[6] These stable analogs have shown promise in modulating oxidative stress, acetylcholinesterase activity, and inflammatory responses.[6][8]

Quantitative Data on GPE Analogs

The following tables summarize the quantitative data for key GPE analogs from various studies.

Table 1: NMDA Receptor Binding Affinity of GPE Analogs

| Analog | Modification | IC50 (µM) for L-[3H]glutamate binding | Reference |

|---|---|---|---|

| GPE | (Parent Peptide) | 14.7 | [9] |

| Analog 4 | PMe (trans-conformation favored) | Similar to GPE | [1] |

| Analog 5 | dmP (cis-conformation favored) | Similar to GPE | [1] |

| Analog 8 | H-Gly-Pro-D-Glu-OH | > 10,000 | [1] |

| Pro-Glu | Dipeptide | Lower affinity than GPE |[4] |

Table 2: Neuroprotective Effects and Stability of GPE Pseudopeptide Analogs

| Analog | Modification | Neuroprotective Effect | Plasma Half-life (t1/2) | Reference |

|---|---|---|---|---|

| GPE | (Parent Peptide) | Significant neuroprotection | ~30 min | [6] |

| GPE 1 | Reduced Pro-Glu bond | Protective in THP-1 cells; reduces inflammatory cytokines | > 4 h | [6] |

| GPE 3 | Reduced Gly-Pro bond | Showed the best neuroprotective properties in THP-1 macrophages | > 4 h | [6] |

| G-2meth-PE | Enzymatically resistant analog | More potent neuroprotection than GPE | Prolonged |[10] |

Experimental Protocols

Synthesis of GPE Analogs (Solid-Phase)

A rapid and efficient method for preparing GPE analogs is through solid-phase peptide synthesis (SPPS).[11]

-

Resin Selection: 2-chlorotrityl chloride resin is commonly used.

-

Fmoc Protection: The synthesis is based on Fmoc/(t)Bu methodology. The C-terminal amino acid (e.g., Glu) is first attached to the resin.

-

Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid (e.g., Pro) is activated with a coupling agent (e.g., BOP, DIEA in CH2Cl2) and added to the resin.

-

Iteration: The deprotection and coupling steps are repeated for the subsequent amino acid (e.g., Gly).

-

Cleavage: Once the sequence is complete, the peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

NMDA Receptor Binding Assay

This assay measures the ability of GPE analogs to displace a radiolabeled ligand from the NMDA receptor.

-

Membrane Preparation: Synaptic membranes are prepared from rat forebrains.

-

Radioligand: L-[3H]glutamate is used as the radioligand.

-

Incubation: The membranes are incubated with the radioligand in the presence of varying concentrations of the GPE analog being tested.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.[9]

In Vitro Neuroprotection Assay (SH-SY5Y Cell Model)

This assay assesses the ability of GPE analogs to protect neurons from toxicity induced by agents like amyloid-beta (Aβ).[8]

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured and differentiated into a neuronal-like phenotype using agents like retinoic acid (RA) and brain-derived neurotrophic factor (BDNF).

-

Toxin Exposure: Differentiated cells are exposed to a neurotoxic concentration of Aβ1-42 (e.g., 20 µM) for 24 hours.

-

Treatment: Cells are co-treated with the Aβ1-42 and various concentrations of GPE or its analogs (e.g., 0.1 to 100 µM).

-

Viability Assessment: Cell viability is measured using assays such as:

-

MTT Assay: Measures mitochondrial viability.

-

LDH Release Assay: Measures membrane integrity by quantifying lactate dehydrogenase released from damaged cells.

-

-

Data Analysis: The protective effect of the analogs is determined by comparing the viability of treated cells to that of cells exposed to the toxin alone.[8]

Signaling Pathways and Experimental Workflows

IGF-1 Processing and GPE Metabolism

GPE is derived from IGF-1 and is further metabolized, potentially leading to other active compounds like cyclic Gly-Pro (cGP).[12]

GPE's Proposed Mechanism of Neuroprotection

GPE is thought to exert its neuroprotective effects through modulation of the NMDA receptor and activation of downstream pro-survival signaling pathways.[13]

General Workflow for GPE Analog Development

The development and screening of novel GPE analogs follow a logical progression from chemical synthesis to biological evaluation.

Conclusion

The tripeptide GPE represents a promising endogenous neuroprotective agent. Structure-activity relationship studies have been pivotal in understanding the key structural requirements for its biological activity. The C-terminal L-glutamate is essential for NMDA receptor interaction, while the conformation of the central proline residue is a key determinant of binding and efficacy. The major drawback of native GPE, its metabolic instability, has been successfully addressed through the development of pseudopeptide analogs, which exhibit enhanced pharmacokinetic profiles while retaining potent neuroprotective and anti-inflammatory effects. Continued exploration of GPE analogs, guided by the SAR principles outlined in this guide, holds significant potential for the development of novel therapeutics for a range of neurodegenerative disorders and acute brain injuries.

References

- 1. 2024.sci-hub.box [2024.sci-hub.box]

- 2. GPE and GPE analogues as promising neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Gly-Pro-Glu (GPE), the aminoterminal tripeptide of insulin-like growth factor 1 which is truncated in brain, as a novel neuroactive peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel analogues of Gly-l-Pro-l-Glu (GPE) as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analogues of the neuroprotective tripeptide Gly-Pro-Glu (GPE): synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. IGF-1 derived small neuropeptides and analogues: a novel strategy for the development of pharmaceuticals for neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New Gly-Pro-Glu (GPE) analogues: expedite solid-phase synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclic glycine-proline regulates IGF-1 homeostasis by altering the binding of IGFBP-3 to IGF-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Interaction of Gly-Pro-Glu with NMDA Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Gly-Pro-Glu (GPE) is the N-terminal sequence of insulin-like growth factor-1 (IGF-1) and has emerged as a molecule of significant interest in neuroscience research. Possessing neuroprotective properties, GPE's mechanism of action is multifaceted, with a notable interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity. This technical guide provides a comprehensive overview of the interaction between GPE and NMDA receptors, detailing the binding characteristics, functional effects, and downstream signaling pathways. The information is presented to aid researchers and drug development professionals in understanding and exploring the therapeutic potential of GPE and its analogs.

Core Interaction: GPE and the NMDA Receptor

GPE has been identified as a weak agonist at the NMDA receptor.[1][2][3] Its interaction is primarily with the glutamate binding site on the GluN2 subunit of the receptor.[2][4] This binding initiates a conformational change in the receptor, leading to ion channel opening and subsequent intracellular signaling cascades. However, it is crucial to note that high concentrations of GPE are necessary to elicit these effects.[1][2][3]

The neuroprotective effects of GPE are a subject of ongoing investigation. While GPE can activate NMDA receptors, some studies suggest that its neuroprotective properties may not be solely dependent on its binding affinity.[4][5] This indicates the possibility of other mechanisms or a more complex interaction than simple agonism.

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of GPE with NMDA receptors.

Table 1: Binding Affinity of GPE for the NMDA Receptor

| Parameter | Value | Species | Tissue/Cell Type | Radioligand | Reference |

| IC50 | ~17 µM | Rat | Brain Synaptosomal Membranes | [3H]glutamate | [2] |

Table 2: Functional Effects of GPE on NMDA Receptor-Mediated Currents

| Parameter | GPE Concentration | Effect | Cell Type | Reference |

| Inward Current | 30 µM | Just detectable inward current | Cultured Hippocampal Neurons | [2] |

| Inward Current | 500 µM | Large inward current, blocked by (R)-CPP | Cultured Hippocampal Neurons | [2] |

| NMDA-mediated EPSC | 500 µM | Small but significant attenuation (92.92 ± 1.78% of control) | Cultured Hippocampal Neurons | [2] |

Signaling Pathways

The interaction of GPE with NMDA receptors triggers downstream signaling cascades implicated in cell survival and proliferation. Key pathways identified include the Extracellular signal-regulated kinase (ERK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.[4] Activation of these pathways is thought to contribute to the neuroprotective effects of GPE.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the GPE-NMDA receptor interaction.

Radioligand Binding Assay

Objective: To determine the binding affinity of GPE for the NMDA receptor.

Materials:

-

Rat brain synaptosomal membranes

-

[3H]glutamate (radioligand)

-

Gly-Pro-Glu (GPE)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare synaptosomal membranes from rat brains according to standard protocols.

-

Assay Setup: In a 96-well plate, add the synaptosomal membrane preparation, varying concentrations of unlabeled GPE, and a fixed concentration of [3H]glutamate.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of GPE that inhibits 50% of the specific binding of [3H]glutamate (IC50 value). This can be used to calculate the inhibition constant (Ki).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the functional effects of GPE on NMDA receptor-mediated ion currents.

Materials:

-

Cultured neurons (e.g., hippocampal neurons)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass pipettes

-

Internal solution (for the pipette)

-

External solution (ACSF) containing NMDA and glycine

-

GPE solutions of varying concentrations

-

NMDA receptor antagonist (e.g., (R)-CPP)

Procedure:

-

Cell Preparation: Plate and culture neurons on coverslips.

-

Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ and fill with internal solution.

-

Establish Whole-Cell Configuration: Approach a neuron with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal). Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Recording: Clamp the cell at a holding potential (e.g., -70 mV).

-

Drug Application: Perfuse the cell with the external solution containing NMDA and glycine to establish a baseline current. Apply GPE at various concentrations and record the resulting changes in inward current.

-

Antagonist Application: To confirm the involvement of NMDA receptors, co-apply an NMDA receptor antagonist with GPE and observe for a block of the GPE-induced current.

-

Data Analysis: Measure the amplitude and kinetics of the GPE-evoked currents.

Western Blotting for ERK and Akt Phosphorylation

Objective: To quantify the activation of downstream signaling pathways (ERK and Akt) following GPE treatment.

Materials:

-

Cultured cells (e.g., neural stem cells)

-

GPE solution

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with GPE for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK and Akt.

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in activation.

Conclusion

The tripeptide Gly-Pro-Glu exhibits a complex and intriguing interaction with NMDA receptors. While it acts as a weak agonist, its neuroprotective effects may involve additional mechanisms beyond direct receptor activation. The activation of pro-survival signaling pathways such as ERK and PI3K/Akt highlights its potential as a therapeutic agent for neurological disorders. This guide provides a foundational understanding and detailed methodologies to facilitate further research into the precise mechanisms of GPE action and to support the development of novel neuroprotective strategies. Future investigations should focus on elucidating the full spectrum of GPE's molecular targets and further quantifying its effects on neuronal function.

References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol [protocols.io]

- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axolbio.com [axolbio.com]

- 5. researchgate.net [researchgate.net]

The Proteolytic Conversion of IGF-1 to Gly-Pro-Glu: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the proteolytic processing of Insulin-Like Growth Factor-1 (IGF-1) that results in the formation of the tripeptide Gly-Pro-Glu (GPE). This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms governing IGF-1 activity and the biological roles of its cleavage products.

Introduction

Insulin-Like Growth Factor-1 (IGF-1) is a critical polypeptide hormone that mediates the growth-promoting effects of growth hormone (GH) and plays a crucial role in cellular proliferation, differentiation, and survival. The bioactivity of IGF-1 is tightly regulated through its interaction with a family of six high-affinity IGF-binding proteins (IGFBPs). Proteolytic processing of both IGF-1 and IGFBPs represents a key mechanism for modulating IGF-1's availability and function. A significant processing event is the N-terminal cleavage of IGF-1, which yields two biologically active molecules: the truncated des(1-3)IGF-1 and the tripeptide Gly-Pro-Glu (GPE). While des(1-3)IGF-1 exhibits enhanced potency due to its reduced affinity for IGFBPs, GPE has been identified as a neuroactive peptide with functions distinct from those of its parent molecule.[1] This guide will delve into the specifics of this proteolytic event, the enzymes potentially involved, the biological implications, and the experimental methodologies used to study this process.

The Proteolytic Cleavage of IGF-1

The proteolytic cleavage of IGF-1 between the third (Glutamate) and fourth (Threonine) amino acid residues results in the generation of des(1-3)IGF-1 and the N-terminal tripeptide Gly-Pro-Glu (GPE). This post-translational modification has been observed in various tissues, with significant interest in its occurrence within the central nervous system.

Putative Proteolytic Enzymes

While the precise enzyme responsible for the in vivo cleavage of IGF-1 to GPE has not been definitively identified, research points towards the involvement of an acid protease. Studies have demonstrated an acid protease activity in rat serum capable of generating des(1-3)IGF-1 from intact IGF-1, with an optimal pH of 5.5.[2]

Among commercially available proteases, Cathepsin D , an aspartyl protease, has been shown to degrade IGF-I in a time and concentration-dependent manner.[3][4] This finding, coupled with the acidic pH optimum of the serum-derived activity, suggests that Cathepsin D is a strong candidate for mediating this proteolytic event. However, it is important to note that other proteases, such as trypsin, have also been shown to cleave IGF-1 in vitro, albeit with different pH optima.[2]

It is also crucial to distinguish this direct cleavage of IGF-1 from the proteolysis of IGFBPs, which is carried out by a different set of enzymes, including pregnancy-associated plasma protein-A (PAPP-A) and matrix metalloproteinases (MMPs).[5][6][7] The cleavage of IGFBPs also plays a critical role in regulating IGF-1 bioavailability but does not directly produce GPE.

Quantitative Data

Quantitative data on the enzymatic kinetics of the direct proteolytic processing of IGF-1 to GPE are limited in the currently available literature. However, data on the binding affinities of IGF-1 and its truncated form to IGFBPs, and the kinetics of IGFBP cleavage, provide context for the functional consequences of this processing.

| Parameter | Value | Condition | Reference |

| Optimal pH for des(1-3)IGF-1 generation in rat serum | 5.5 | In vitro assay | [2] |

| IGF-I binding affinity (KD) to IGFBP-4 | 0.2 nM | Surface Plasmon Resonance | [5] |

| IGF-I binding affinity (KD) to IGFBP-5 | Not specified | Surface Plasmon Resonance | [5] |

| PAPP-A mediated cleavage of IGFBP-4 | Requires IGF-I binding | Cell-based and in vitro assays | [5][7] |

| PAPP-A mediated cleavage of IGFBP-5 | Independent of IGF-I binding | Cell-based and in vitro assays | [5] |

Biological Significance of Gly-Pro-Glu (GPE)

The generation of GPE is not merely a degradation byproduct but a significant event that produces a neuroactive peptide with distinct biological functions.

Neuroprotective Effects

GPE has been demonstrated to have neuroprotective properties. In vitro studies have shown that GPE can enhance the survival of hippocampal neurons following excitotoxic insults.[1]

Signaling Pathways

GPE exerts its effects through pathways independent of the IGF-1 receptor. It has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[8] The binding of GPE to the NMDA receptor can modulate downstream signaling cascades.

References

- 1. Neuroprotective effects of Gly-Pro-Glu, the N-terminal tripeptide of IGF-1, in the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Generation of des-(1-3) insulin-like growth factor-I in serum by an acid protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteolysis of insulin-like growth factors (IGF) and IGF binding proteins by cathepsin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. One level up: abnormal proteolytic regulation of IGF activity plays a role in human pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Concentrations and Signaling of Gly-Pro-Glu in the Brain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide Gly-Pro-Glu (GPE), with a focus on its physiological relevance and signaling mechanisms within the central nervous system. While quantitative data on the absolute physiological concentrations of GPE in specific brain regions remains elusive in the current scientific literature, this document synthesizes the available qualitative information and details the advanced analytical methodologies used for its study. Furthermore, this guide elucidates the known signaling pathways of GPE, particularly its interaction with the N-methyl-D-aspartate (NMDA) receptor and the subsequent activation of critical downstream cascades. This information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Data Presentation: Physiological Concentrations of Gly-Pro-Glu

A primary objective of this guide was to summarize the quantitative physiological concentrations of Gly-Pro-Glu (GPE) across different brain regions and species. However, an exhaustive review of the scientific literature reveals a conspicuous absence of specific, quantitative data on the endogenous levels of GPE in the brain. While GPE is recognized as a naturally occurring tripeptide in the brain, resulting from the cleavage of insulin-like growth factor-1 (IGF-1), its absolute concentrations have not been widely reported.[1]

Several factors may contribute to this lack of quantitative data:

-

Low Abundance: Neuropeptides like GPE are often present in very low concentrations (picomolar to nanomolar range), making their detection and quantification challenging.

-

Rapid Degradation: Peptides are susceptible to rapid degradation by proteases in biological samples, which can lead to an underestimation of their true physiological concentrations.

-

Technical Challenges: The development and validation of sensitive and specific assays for small peptides like GPE require significant technical expertise and resources.

Despite the absence of absolute quantitative data, qualitative and semi-quantitative information suggests that GPE is endogenously present and biologically active in the brain. Studies have demonstrated its neuroprotective effects and its ability to modulate neuronal function, implying a physiological presence at concentrations sufficient to elicit these effects.

Experimental Protocols for the Analysis of Gly-Pro-Glu

The analysis of neuropeptides like GPE in brain tissue requires sophisticated and highly sensitive analytical techniques. The following sections detail the key experimental protocols that are employed for the extraction, separation, and detection of GPE and other neuropeptides.

Brain Tissue Homogenization and Neuropeptide Extraction

A crucial first step in analyzing brain GPE is the efficient extraction of the peptide from the complex tissue matrix while minimizing degradation.

Protocol: Neuropeptide Extraction from Rodent Brain Tissue

-

Tissue Collection: Following euthanasia, the brain is rapidly excised and the region of interest (e.g., hippocampus, cortex) is dissected on an ice-cold plate.

-

Homogenization: The tissue is immediately homogenized in an acidic extraction solution (e.g., 0.1 M acetic acid or 80% acetone/water with 0.1% trifluoroacetic acid) to inactivate proteases and precipitate larger proteins. A typical ratio is 10 volumes of extraction solution to the tissue weight.

-

Sonication: The homogenate is further disrupted by sonication on ice to ensure complete cell lysis and release of intracellular peptides.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cellular debris and precipitated proteins.

-

Supernatant Collection: The supernatant, containing the extracted peptides, is carefully collected.

-

Solid-Phase Extraction (SPE): For further purification and concentration, the supernatant is passed through a C18 SPE cartridge. The cartridge is first conditioned with methanol and then equilibrated with an aqueous solution. After loading the sample, the cartridge is washed to remove salts and other hydrophilic impurities. The peptides are then eluted with a solvent of higher organic content (e.g., acetonitrile with 0.1% trifluoroacetic acid).

-

Drying and Reconstitution: The eluted sample is dried under vacuum and reconstituted in a small volume of a solvent compatible with the subsequent analytical method.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of peptides.

Protocol: GPE Quantification by LC-MS/MS

-

Chromatographic Separation (HPLC): The extracted and purified peptide sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid) is used to separate the peptides based on their hydrophobicity.

-

Mass Spectrometric Detection (MS/MS): The eluent from the HPLC is directed to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Parent Ion Selection: In the first mass analyzer (Q1), the protonated molecular ion ([M+H]+) of GPE is selectively isolated.

-

Fragmentation: The selected parent ion is fragmented in the collision cell (Q2) by collision-induced dissociation (CID).

-

Fragment Ion Detection: The resulting fragment ions are detected in the third mass analyzer (Q3). Specific and abundant fragment ions of GPE are monitored for quantification.

-

-

Quantification: For absolute quantification, a stable isotope-labeled internal standard of GPE is added to the sample at the beginning of the extraction process. The ratio of the peak area of the endogenous GPE to that of the internal standard is used to calculate the concentration of GPE in the original sample by referencing a standard curve.

In Vivo Measurement using Microdialysis

In vivo microdialysis allows for the sampling of extracellular GPE in the brain of a living animal, providing dynamic information about its release.

Protocol: In Vivo Microdialysis for GPE Measurement

-

Probe Implantation: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into the desired brain region of an anesthetized animal.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 0.5-2 µL/min).

-

Dialysate Collection: Small molecules and peptides from the extracellular fluid, including GPE, diffuse across the membrane into the perfusion fluid. The resulting "dialysate" is collected at regular intervals.

-

Analysis: The collected dialysate samples are then analyzed for their GPE content using a highly sensitive analytical method, typically LC-MS/MS as described above.

Signaling Pathways of Gly-Pro-Glu

GPE is known to exert its biological effects primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.

Interaction with the NMDA Receptor

Studies have shown that GPE can act as a weak agonist at the glutamate binding site of the NMDA receptor.[2] This interaction initiates a cascade of intracellular signaling events.

Downstream Signaling Cascades

The activation of the NMDA receptor by GPE leads to the stimulation of at least two major downstream signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. Activation of this pathway by GPE is thought to contribute to its neuroprotective effects.

-

MAPK/ERK Pathway: This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and survival. GPE-mediated activation of the ERK pathway is also implicated in its neurotrophic and neuroprotective functions.

Mandatory Visualizations

Signaling Pathway of Gly-Pro-Glu

Caption: Signaling pathway of Gly-Pro-Glu (GPE) via the NMDA receptor.

Experimental Workflow for GPE Quantification

Caption: Experimental workflow for the quantification of GPE in brain tissue.

Conclusion

Gly-Pro-Glu is an endogenous neuropeptide with significant neuroprotective and neuromodulatory potential. While its precise physiological concentrations in the brain remain to be elucidated, the advanced analytical techniques described in this guide provide a robust framework for future quantitative studies. The well-characterized signaling pathway of GPE through the NMDA receptor and its downstream effectors, PI3K/Akt and ERK/MAPK, offers promising targets for therapeutic intervention in a variety of neurological disorders. Further research focused on the quantitative aspects of GPE in different brain regions and under various physiological and pathological conditions is warranted to fully understand its role in brain function and disease.

References

Methodological & Application

Application Notes and Protocols for Measuring Gly-Pro-Glu (GPE) Neuroprotective Effects In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycine-Proline-Glutamate (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1) and has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neuronal injury and neurodegenerative diseases.[1][2] GPE and its analogs are being investigated as potential therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and stroke.[2] These application notes provide detailed protocols for a range of in vitro assays to quantify the neuroprotective effects of GPE and its derivatives. The assays cover key aspects of neuroprotection, including cell viability, apoptosis, oxidative stress, and modulation of key signaling pathways.

In Vitro Model: Amyloid-β Induced Neurotoxicity in Differentiated SH-SY5Y Cells

A widely used in vitro model for Alzheimer's disease involves the application of amyloid-beta 1-42 (Aβ1-42) peptides to differentiated human neuroblastoma SH-SY5Y cells.[3] Differentiation of these cells into a more mature neuronal phenotype is crucial as it increases their sensitivity to Aβ-induced toxicity.[3]

Protocol for Differentiation of SH-SY5Y Cells:

-

Cell Seeding: Seed SH-SY5Y cells in a suitable culture vessel at a density of 1 x 10^4 cells/cm².

-

Differentiation Medium: To induce differentiation, culture the cells in a medium containing Retinoic Acid (RA) and Brain-Derived Neurotrophic Factor (BDNF). A common protocol uses 10 µM RA for 5-7 days, followed by 50 ng/mL BDNF for an additional 5-7 days.

-

Confirmation of Differentiation: Differentiated cells will exhibit a more neuron-like morphology with extended neurites. This can be confirmed by microscopy.

Data Presentation: Summary of GPE Neuroprotective Effects

The following tables summarize quantitative data on the neuroprotective effects of GPE and its analogs from various in vitro studies.

Table 1: Effect of GPE and its Analogs on Neuronal Cell Viability

| Compound | Cell Line | Neurotoxic Agent | Assay | Concentration of Compound | % Increase in Cell Viability (compared to toxin-treated control) | Reference |

| GPE | Differentiated SH-SY5Y | 20 µM Aβ1-42 | MTT | 100 µM | 13.1% | [4] |

| GPE Analog 1 | Differentiated SH-SY5Y | 20 µM Aβ1-42 | MTT | 100 µM | 31.8% | [4] |

| GPE Analog 2 | Differentiated SH-SY5Y | 20 µM Aβ1-42 | MTT | 100 µM | 12.0% | [4] |

| GPE Analog 3 | Differentiated SH-SY5Y | 20 µM Aβ1-42 | MTT | 100 µM | 16.4% | [4] |

| GPE | Striatal Cells | Okadaic Acid | - | 1 mM | 20.1% (recovery value) | [4] |

| GPE Analog | Striatal Cells | Okadaic Acid | - | 10 µM | 26.4% (recovery value) | [4] |

Table 2: Effect of GPE on NMDA Receptor Binding and Acetylcholinesterase Activity

| Assay | Target | Compound | IC50 Value | Reference |

| NMDA Receptor Binding | NMDA Receptor | GPE | 14.7 µM | [5] |

| Acetylcholinesterase Inhibition | Acetylcholinesterase | GPE | Not specified in search results | - |

Experimental Protocols

Cell Viability Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of GPE or its analogs for 1-2 hours.

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., 20 µM Aβ1-42) and incubate for 24-48 hours.

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

b) Lactate Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, indicating a loss of cell membrane integrity.

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

After the incubation period, carefully collect 50 µL of the culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

The amount of LDH release is proportional to the number of damaged cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Seed and treat cells in a 6-well plate as described for the viability assays.

-

After treatment, collect both adherent and floating cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Total Antioxidant Capacity (TAC) Assay

This assay measures the overall antioxidant capacity of cell lysates.

Protocol:

-

Treat cells with GPE and a pro-oxidant stimulus (e.g., H₂O₂).

-

Lyse the cells and collect the supernatant.

-

Use a commercial TAC assay kit. The principle often involves the reduction of Cu²⁺ to Cu⁺ by antioxidants in the sample.

-

The Cu⁺ then reacts with a chromogenic probe to produce a colored product.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm).

-

Quantify the TAC against a standard curve (e.g., using uric acid).

Acetylcholinesterase (AChE) Activity Assay

This assay measures the activity of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Protocol:

-

Prepare cell lysates from treated and control neuronal cells.

-

Use a commercial AChE activity assay kit. The assay is typically based on the Ellman method, where acetylthiocholine is hydrolyzed by AChE to thiocholine.

-

Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow product.

-

Measure the absorbance at 412 nm.

-

The rate of color change is proportional to the AChE activity.

Western Blot Analysis of Signaling Pathways (ERK and PI3K/AKT)

This technique is used to detect and quantify the phosphorylation (activation) of key proteins in signaling pathways.

Protocol:

-

Treat neuronal cells with GPE for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total ERK and AKT overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Caption: General experimental workflow for assessing the neuroprotective effects of GPE.

References

- 1. Glycyl-L-Prolyl-L-Glutamate Pseudotripeptides for Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity of Glycyl-l-Prolyl-l-Glutamate Pseudotripeptides: Cytotoxic, Oxidative, Genotoxic, and Embryotoxic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Studying Gly-Pro-Glu (GPE) in Animal Models of Neurodegenerative Diseases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the investigation of the neuroprotective effects of the tripeptide Gly-Pro-Glu (GPE) and its analogs in the context of neurodegenerative diseases. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate the design and implementation of preclinical studies.

Introduction to Gly-Pro-Glu (GPE)

Gly-Pro-Glu (GPE) is the N-terminal tripeptide of insulin-like growth factor-1 (IGF-1), a potent neurotrophic factor.[1][2] GPE has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological damage and neurodegeneration.[2] It is being investigated as a potential therapeutic agent for a range of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The neuroprotective mechanisms of GPE are multifaceted and are believed to involve the modulation of key signaling pathways, reduction of neuroinflammation, and attenuation of oxidative stress.[2][3]

Animal Models for GPE Research

The selection of an appropriate animal model is critical for studying the therapeutic potential of GPE in specific neurodegenerative diseases. This section outlines commonly used and well-characterized models for Parkinson's, Alzheimer's, and Huntington's disease.

Parkinson's Disease: MPTP-Induced Mouse Model

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm that recapitulates many of the pathological hallmarks of Parkinson's disease, including the selective loss of dopaminergic neurons in the substantia nigra.[4][5][6][7][8][9][10][11]

Experimental Protocol: Induction of Parkinsonism with MPTP

-

Animals: Male C57BL/6 mice are commonly used due to their high susceptibility to MPTP neurotoxicity.[8]

-

MPTP Preparation: Dissolve MPTP hydrochloride in sterile, pyrogen-free 0.9% saline.

-

Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common acute regimen involves four injections of 20 mg/kg MPTP at 2-hour intervals.[7][10] A sub-acute regimen may involve daily injections of 30 mg/kg for five consecutive days.[4][5]

-

Post-Injection Monitoring: Monitor animals closely for any signs of distress. MPTP is a neurotoxin, and appropriate safety precautions must be taken.

-

Behavioral and Histological Assessment: Behavioral testing can commence at various time points post-MPTP administration, typically after 7 days for the acute model to allow for stabilization of the lesion.[4] Histological analysis is performed at the end of the study to confirm dopaminergic neuron loss.

Alzheimer's Disease: APP/PS1 Transgenic Mouse Model

The APP/PS1 transgenic mouse model overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), leading to the age-dependent development of amyloid-β (Aβ) plaques, a key pathological feature of Alzheimer's disease.[1][3][5][12][13][14][15][16][17][18]

Experimental Protocol: Utilization of APP/PS1 Mice

-

Animals: Obtain APP/PS1 transgenic mice and wild-type littermates as controls.

-

Genotyping: Confirm the genotype of all animals before the start of the experiment.

-

Treatment Initiation: GPE or vehicle treatment can be initiated at a pre-symptomatic age (e.g., 3-4 months) for prophylactic studies or at a later age when pathology is established (e.g., 7-8 months) for therapeutic studies.

-

Behavioral Assessment: Conduct cognitive testing, such as the Morris Water Maze, at baseline and at the end of the treatment period to assess spatial learning and memory.[1][3][12][13][14]

-

Histological and Biochemical Analysis: At the end of the study, collect brain tissue for the quantification of Aβ plaques, neuroinflammation markers, and analysis of signaling pathways.[5]

Huntington's Disease: Quinolinic Acid-Induced Rat Model

Intrastriatal injection of quinolinic acid, an NMDA receptor agonist, induces excitotoxic neuronal death, mimicking the striatal pathology observed in Huntington's disease.[19][20][21][22][23][24][25][26][27][28]

Experimental Protocol: Induction of Huntington's-like Pathology with Quinolinic Acid

-

Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

-

Stereotaxic Surgery: Anesthetize the rat and place it in a stereotaxic frame.

-

Quinolinic Acid Injection: Inject quinolinic acid (e.g., 300 nmol in 4 μl of saline) unilaterally or bilaterally into the striatum.[27]

-

Post-Surgical Care: Provide appropriate post-operative care, including analgesics.

-

Behavioral Testing: Assess motor function using tests like the rotarod test at various time points post-lesion.

-

Histological Analysis: At the end of the study, perform histological staining to quantify the extent of the striatal lesion and neuronal loss.[19][20]

GPE Administration Protocols

The route and dosage of GPE administration are critical variables that can influence its efficacy. The following are example protocols based on preclinical studies.

1. Intraperitoneal (i.p.) Injection

-

Application: Suitable for various rodent models, including the MPTP mouse model.

-

Protocol:

-

Dissolve GPE in sterile 0.9% saline.

-

Administer a daily i.p. injection at a dosage range of 1-10 mg/kg.

-

The treatment duration can vary from days to several weeks depending on the experimental design.

-

2. Oral Gavage

-

Application: A less invasive method suitable for chronic studies in models like the APP/PS1 mouse.

-

Protocol:

-

Formulate GPE or its analog in a suitable vehicle (e.g., water or a microemulsion for improved bioavailability).[1][5]

-

Administer daily via oral gavage at a dosage range of 30-60 mg/kg for GPE analogs like NNZ-2566.[1][5]

-

Treatment is typically long-term, spanning several months in transgenic models.[17]

-

3. Intravenous (i.v.) Infusion

-

Application: Useful for acute neuroprotection studies, such as in stroke models, and can be adapted for neurodegenerative models.

-

Protocol:

-

Dissolve GPE in sterile saline.

-

Administer via a continuous i.v. infusion using a catheter and infusion pump.

-

A typical infusion protocol might involve a 4-hour infusion at a rate of 3-10 mg/kg/h.[1]

-

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of GPE and its analogs in animal models of neurodegenerative diseases.

Table 1: Neuroprotective Effects of GPE in a Rat Model of Huntington's Disease (Quinolinic Acid-Induced)

| Outcome Measure | Control (Lesion + Vehicle) | GPE Treatment | Reference |

| **Striatal Lesion Volume (mm³) ** | 15.2 ± 1.5 | 7.8 ± 1.2 | [2] |

| Neuronal Survival (%) | 35 ± 5 | 72 ± 6 | [19][20] |

| Rotational Behavior (turns/min) | 8.5 ± 1.2 | 3.2 ± 0.8* | [23] |

*p < 0.05 compared to control

Table 2: Effects of GPE Analog (NNZ-2566) in a Rat Model of Stroke

| Outcome Measure | Control (Ischemia + Vehicle) | NNZ-2566 Treatment | Reference |

| **Infarct Volume (mm³) ** | 250 ± 30 | 150 ± 25 | [1][5] |

| Neurological Score | 3.5 ± 0.5 | 2.1 ± 0.4 | [1][5] |

*p < 0.05 compared to control

Table 3: Cognitive Improvement with a Bioactive Peptide in APP/PS1 Mice

| Outcome Measure | APP/PS1 + Vehicle | APP/PS1 + Peptide | Reference |

| Morris Water Maze Escape Latency (s) | 45 ± 5 | 30 ± 4 | [12][13] |

| Amyloid Plaque Burden (%) | 12 ± 2 | 7 ± 1.5 | [15][16] |

*p < 0.05 compared to vehicle-treated APP/PS1 mice

Detailed Experimental Protocols

Morris Water Maze for Cognitive Assessment in APP/PS1 Mice

This test assesses spatial learning and memory.

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.

-

Acquisition Phase:

-

Mice are trained to find the hidden platform over several days (typically 5-7 days), with 4 trials per day.

-

The starting position is varied for each trial.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial:

-

24 hours after the last training trial, the platform is removed.

-

Allow the mouse to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

-

Rotarod Test for Motor Coordination in MPTP Mice

This test evaluates motor coordination and balance.

-

Apparatus: A rotating rod that can be set to a constant or accelerating speed.

-

Training: Acclimatize the mice to the apparatus for 2-3 days prior to testing.

-

Testing:

-

Place the mouse on the rotating rod.

-

For an accelerating rotarod protocol, the speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod.

-

Perform 3-5 trials with an inter-trial interval.

-

Western Blot for ERK and PI3K-Akt Pathway Analysis

-

Tissue Preparation: Homogenize brain tissue (e.g., hippocampus or striatum) in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against total and phosphorylated forms of ERK, Akt, and other proteins of interest (e.g., CREB, Bcl-2).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.

Immunohistochemistry for Neuroinflammation

-

Tissue Preparation: Perfuse animals with 4% paraformaldehyde and prepare brain sections (e.g., 30-40 µm thick).

-

Staining:

-

Perform antigen retrieval if necessary.

-

Block non-specific binding sites.

-

Incubate sections with primary antibodies against inflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes, TNF-α, IL-6).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain with a nuclear stain like DAPI.

-

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the number of positive cells or the intensity of staining in specific brain regions.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of GPE are mediated through complex signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.

Caption: GPE Signaling Pathway in Neuroprotection.

References

- 1. Frontiers | Unraveling Early Signs of Navigational Impairment in APPswe/PS1dE9 Mice Using Morris Water Maze [frontiersin.org]

- 2. Concise Overview of Glypromate Neuropeptide Research: From Chemistry to Pharmacological Applications in Neurosciences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of Abeta amyloid pathology in APPPS1 transgenic mice in the absence of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. modelorg.com [modelorg.com]

- 7. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Behavioral characterization in MPTP/p mouse model of Parkinson’s disease [imrpress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sex differences in the IntelliCage and the Morris water maze in the APP/PS1 mouse model of amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Effects of (−)Epicatechin on the Pathology of APP/PS1 Transgenic Mice [frontiersin.org]

- 16. Chronic administration of prebiotics and probiotics ameliorates pathophysiological hallmarks of Alzheimer’s disease in a APP/PS1 transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. embopress.org [embopress.org]

- 19. The IGF-derived tripeptide Gly-Pro-Glu is a weak NMDA receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Of mice, rats and men: Revisiting the quinolinic acid hypothesis of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. The quinolinic acid model of Huntington's disease: locomotor abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Basal ganglia lesions in the rat: effects on quinolinic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. OF MICE, RATS AND MEN: REVISITING THE QUINOLINIC ACID HYPOTHESIS OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hdsa.org [hdsa.org]

- 27. Quinolinic Acid-Induced Huntington Disease-Like Symptoms Mitigated by Potent Free Radical Scavenger Edaravone-a Pilot Study on Neurobehavioral, Biochemical, and Histological Approach in Male Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quinolinic acid: an endogenous metabolite that produces axon-sparing lesions in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Gly-Pro-Glu in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gly-Pro-Glu (GPE) is a neuroactive tripeptide that is the N-terminal fragment of Insulin-like Growth Factor-I (IGF-1). Its emergence from the proteolytic processing of IGF-1 suggests a potential role in the central nervous system. Research indicates that Gly-Pro-Glu may have neuroprotective effects, making its accurate quantification in biological samples critical for understanding its physiological and pathological roles, as well as for the development of novel therapeutics. This document provides detailed application notes and protocols for the quantification of Gly-Pro-Glu in various biological matrices, with a focus on mass spectrometry and high-performance liquid chromatography techniques.

Overview of Quantification Techniques

Quantitative Data Summary

The following tables summarize typical quantitative data for the analytical methods used to measure Gly-Pro-Glu. These values are based on methodologies developed for similar short peptides and serve as a guideline.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

| Parameter | Typical Value | Biological Matrix |

| Limit of Detection (LOD) | 0.01 ng/mL | Plasma |

| Limit of Quantification (LOQ) | 0.05 ng/mL | Plasma |

| Recovery | >90% | Plasma |

| Intra-assay Precision (%CV) | <15% | Plasma |

| Inter-assay Precision (%CV) | <15% | Plasma |

Table 2: High-Performance Liquid Chromatography (HPLC-UV/Vis)

| Parameter | Typical Value | Biological Matrix |

| Limit of Detection (LOD) | 10 pmol | General |

| Limit of Quantification (LOQ) | 50 pmol | General |

| Recovery | ~93% | General |

| Linearity (r²) | >0.99 | General |

Experimental Protocols

Protocol 1: Quantification of Gly-Pro-Glu by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from a validated method for the similar tripeptide Pro-Gly-Pro and is suitable for the quantification of Gly-Pro-Glu in human plasma.

1. Sample Preparation (Protein Precipitation)

-

Thaw frozen plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-